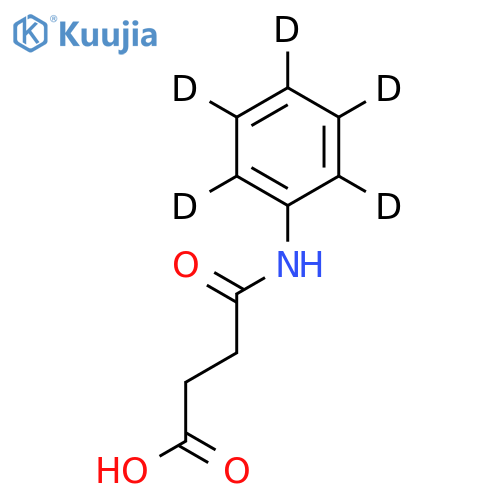

Cas no 840529-98-8 (4-Anilino-4-oxobutanoic acid-d)

840529-98-8 structure

商品名:4-Anilino-4-oxobutanoic acid-d

CAS番号:840529-98-8

MF:C10H11NO3

メガワット:198.230051279068

CID:989171

4-Anilino-4-oxobutanoic acid-d 化学的及び物理的性質

名前と識別子

-

- 4-Anilino-d5-4-oxobutanoic Acid

- 4-Anilino-4-oxobutanoic Acid-d5

- 4-Oxo-4-(phenyl-d5-amino)-butanoic Acid

- Butanedioic Acid Anilide-d5

- N-Phenyl-d5-succinamic Acid

- 4-Anilino-4-oxobutanoic acid-d

-

- インチ: InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D

- InChIKey: KTFGFGGLCMGYTP-RALIUCGRSA-N

- ほほえんだ: [2H]C1=C(C([2H])=C(NC(CCC(O)=O)=O)C([2H])=C1[2H])[2H]

計算された属性

- せいみつぶんしりょう: 198.10500

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 69.89000

- LogP: 2.13940

4-Anilino-4-oxobutanoic acid-d 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874302-50mg |

4-Anilino-4-oxobutanoic Acid-d5 |

840529-98-8 | AR | 50mg |

¥3,685.00 | 2022-09-03 | |

| A2B Chem LLC | AD95184-1mg |

4-Anilino-d5-4-oxobutanoic Acid |

840529-98-8 | 99% | 1mg |

$785.00 | 2024-04-19 | |

| Key Organics Ltd | MS-23075-1mg |

4-Anilino-4-oxobutanoic acid-d5 |

840529-98-8 | >97% | 1mg |

£1206.95 | 2025-02-09 | |

| TRC | A663952-10mg |

4-Anilino-4-oxobutanoic Acid-d5 |

840529-98-8 | 10mg |

$ 1454.00 | 2023-04-19 | ||

| TRC | A663952-1mg |

4-Anilino-4-oxobutanoic Acid-d5 |

840529-98-8 | 1mg |

$ 190.00 | 2023-04-19 | ||

| MedChemExpress | HY-W009973S-1mg |

4-Anilino-4-oxobutanoic acid-d |

840529-98-8 | ≥99.0% | 1mg |

¥7500 | 2024-05-25 |

4-Anilino-4-oxobutanoic acid-d 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

840529-98-8 (4-Anilino-4-oxobutanoic acid-d) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:840529-98-8)4-Anilino-4-oxobutanoic acid-d

清らかである:99%

はかる:1mg

価格 ($):940.0